Tri-tert-butylsilanethiol

Description

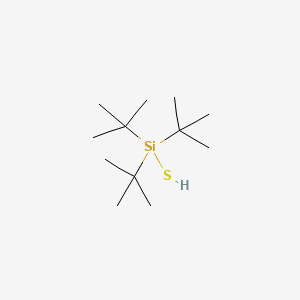

Structure

3D Structure

Properties

CAS No. |

155645-40-2 |

|---|---|

Molecular Formula |

C12H28SSi |

Molecular Weight |

232.50 g/mol |

IUPAC Name |

tritert-butyl(sulfanyl)silane |

InChI |

InChI=1S/C12H28SSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h13H,1-9H3 |

InChI Key |

QLXKSRMVXQTHQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)S |

Origin of Product |

United States |

Synthetic Methodologies for Tri Tert Butylsilanethiol and Analogues

Indirect Synthetic Routes

Indirect methods involve the synthesis of a precursor molecule that is subsequently converted into the target silanethiol.

Functionalization of Precursors

The functionalization of pre-existing organosilicon compounds is a common and effective strategy. A key precursor for tri-tert-butylsilanethiol is its corresponding alkali metal salt, sodium tri-tert-butylsilanethiolate. This salt can be synthesized and subsequently protonated to yield the desired silanethiol. For instance, the reaction of an appropriate silyl (B83357) precursor with a source of sulfur, followed by the introduction of a base, can generate the silanethiolate. The dimer [{Fe(SSitBu3)(l-SSitBu3)}2] was formed from the reaction of [{((Me3Si)2N)Fe(l-N(SiMe3)2}2] and this compound in benzene. researchgate.netmostwiedzy.pl

Derivatization from Silyl Halides

A primary and versatile indirect route to this compound involves the derivatization of tri-tert-butylsilyl halides. The synthesis of the tri-tert-butylsilyl halide precursor itself is typically achieved by reacting a silicon tetrahalide (e.g., silicon tetrachloride) with a stoichiometric amount of a tert-butylating agent, such as tert-butyllithium (B1211817) or a tert-butyl Grignard reagent. Due to the steric bulk of the tert-butyl groups, the reaction can often be controlled to stop at the tri-substituted stage. qub.ac.uk

Once the tri-tert-butylsilyl halide is obtained, it can be reacted with a sulfur nucleophile. A common method involves the reaction with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH), or with hydrogen sulfide (B99878) (H₂S) in the presence of a base to neutralize the resulting hydrohalic acid. This nucleophilic substitution reaction displaces the halide ion with the sulfhydryl group (-SH), yielding this compound.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Silicon Hydride | Sulfur source, Radical initiator | This compound | Radical Chain Process |

| Silyl Anion | Phosphine (B1218219) Sulfide | This compound | Nucleophilic Attack |

| Tri-tert-butylsilyl Halide | Hydrosulfide Salt (e.g., NaSH) | This compound | Nucleophilic Substitution |

| Tri-tert-butylsilanethiolate Salt | Acid | This compound | Protonation |

Challenges and Strategies in Synthesizing Highly Sterically Hindered Silanethiols

The synthesis of sterically hindered silanethiols, such as this compound, presents considerable challenges primarily due to the bulky organic groups attached to the silicon atom. researchgate.netrsc.org These bulky groups impede the approach of reagents to the silicon center, thereby affecting reaction rates and, in some cases, preventing the desired reaction from occurring altogether. qub.ac.uk

A significant hurdle is the steric hindrance around the phosphorus center when using precursors like P(tBu)2Cl, which can limit the addition of further bulky groups. qub.ac.uk Overcoming these steric challenges is crucial for the successful synthesis of these compounds, which are valuable as ligands in transition metal catalysis and as reagents in organic synthesis. rsc.org The development of synthetic strategies often involves carefully selecting reagents and reaction conditions to mitigate the effects of steric bulk. researchgate.net

Overcoming Steric Hindrance in Coupling Reactions

The synthesis of highly sterically hindered silanethiols often involves coupling reactions where a silicon electrophile reacts with a sulfur nucleophile, or vice versa. The significant steric bulk around the silicon atom in precursors like tri-tert-butylsilyl halides can dramatically slow down or even inhibit these coupling reactions.

One effective strategy to overcome this is the use of more reactive nucleophiles or electrophiles. For instance, organolithium reagents have been found to be more reactive than Grignard reagents in reactions with sterically hindered chlorophosphines, a related class of compounds. qub.ac.uk This suggests that employing highly reactive sulfur nucleophiles could be beneficial in the synthesis of hindered silanethiols.

Another approach involves enhancing the reactivity of the coupling partners through the addition of catalysts. For example, in palladium-catalyzed cross-coupling reactions, the use of bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228), facilitates the oxidative addition of even unreactive substrates like aryl chlorides. chemicalbook.com This principle can be applied to the synthesis of silanethiols by carefully selecting a catalyst system that can accommodate the sterically demanding substrates.

Mechanochemical methods, such as ball-milling, have also emerged as a powerful technique for synthesizing sterically hindered molecules. rsc.org This solvent-free approach can facilitate reactions between solid-state reactants that are difficult to achieve in solution due to poor solubility or low reactivity, offering a potential route to hindered silanethiols. rsc.org

The following table summarizes some strategies employed to overcome steric hindrance in the synthesis of related sterically hindered compounds:

| Strategy | Example Application | Key Feature |

| Use of Highly Reactive Reagents | Reaction of P(tBu)2Cl with tBuLi instead of a Grignard reagent. qub.ac.uk | Overcomes the low reactivity of sterically hindered electrophiles. |

| Catalysis | Use of tri-tert-butylphosphine in Pd-catalyzed coupling reactions. chemicalbook.com | The catalyst's electronic and steric properties facilitate difficult reaction steps. |

| Mechanochemistry | Synthesis of silver(I) complexes with hindered NHC ligands via ball-milling. rsc.org | Enables reactions between solid-state reactants, bypassing solvent-related issues. |

Control of Reaction Selectivity and Yield

Achieving high selectivity and yield in the synthesis of sterically hindered silanethiols is a significant challenge. Side reactions are common, often leading to the formation of undesired byproducts and consequently, low yields of the target molecule.

One of the primary challenges is controlling the selectivity of the reaction. For instance, in the synthesis of tertiary thiols from alkenes and hydrogen sulfide, the formation of dialkyl sulfides as byproducts can be a major issue. ias.ac.in The use of silyl-based reagents like triphenylsilanethiol (B78806) has been explored to circumvent this problem by providing a controlled source of the "SH" group. ias.ac.in

The choice of solvent and reaction temperature can also play a crucial role in controlling selectivity. In some cases, changing the synthetic route entirely may be necessary to avoid persistent selectivity issues. researchgate.net For example, a multi-step synthesis might offer better control over the introduction of bulky groups than a one-pot reaction.

Optimizing the reaction yield often involves a systematic approach of adjusting various reaction parameters. snigel.comadpushup.com This can include the stoichiometry of the reactants, the concentration of the reagents, the reaction time, and the purification method. For example, in the synthesis of tri-tert-butylphosphonium tetrafluoroborate, a related bulky compound, careful control of the addition rate of the Grignard reagent and the reaction temperature was crucial for achieving a good yield. chemicalbook.com Furthermore, a specific workup procedure involving extractions with different solvents was employed to effectively remove impurities and isolate the desired product in high purity. chemicalbook.com

The table below outlines key factors influencing selectivity and yield in the synthesis of sterically hindered compounds:

| Factor | Influence on the Reaction | Example |

| Reagent Choice | Can prevent the formation of byproducts. | Using triphenylsilanethiol instead of H2S to avoid dialkyl sulfide formation. ias.ac.in |

| Reaction Conditions | Temperature and solvent can affect reaction pathways. | Careful control of temperature during the addition of Grignard reagents. chemicalbook.com |

| Synthetic Route | A multi-step approach may offer better control. | Re-planning the synthetic route to circumvent steric hindrance issues. researchgate.net |

| Purification Method | Crucial for isolating the target compound in high purity. | Utilizing selective extraction procedures to remove byproducts. chemicalbook.com |

Chemical Reactivity and Reaction Mechanisms

Radical-Mediated Transformations

The relatively weak silicon-sulfur and sulfur-hydrogen (S-H) bonds in Tri-tert-butylsilanethiol make it an excellent participant in radical chemistry. The bulky tri-tert-butylsilyl group significantly influences the stability and reactivity of the radical intermediates.

Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom is exchanged between two species. This compound is a highly effective HAT reagent, a property primarily governed by its S-H bond dissociation energy (BDE). The BDE of the S-H bond in alkanethiols is approximately 87 kcal/mol, which is significantly lower than that of many C-H bonds, making the transfer of its hydrogen atom thermodynamically favorable in many contexts.

A key feature of HAT reactions involving silanethiols is their reversibility. The transfer of a hydrogen atom from the thiol to a carbon-centered radical is often a rapid and reversible process. Computational studies on analogous silanethiols, such as triisopropylsilanethiol, have shown that the HAT process with alkyl radicals is nearly thermoneutral, with a reaction Gibbs free energy (ΔGrxn) close to zero. This lack of a strong thermodynamic driving force renders the process fully reversible.

This equilibrium allows for the transient formation of alkyl radicals from more stable precursors, which can then be trapped in subsequent irreversible steps, forming the basis for complex catalytic cycles. The reversibility is crucial in dynamic kinetic resolution processes and other Curtin-Hammett controlled scenarios.

The central intermediate in the radical chemistry of this compound is the tri-tert-butylsilylthiyl radical, (t-Bu)₃SiS•. This radical is typically generated via the abstraction of the hydrogen atom from the thiol by a radical initiator, such as AIBN (azobisisobutyronitrile), or by another radical species in a chain propagation step.

Reaction: Formation of the Thiyl Radical (t-Bu)₃SiSH + R• → (t-Bu)₃SiS• + RH

Once formed, the tri-tert-butylsilylthiyl radical is a versatile intermediate. Its primary modes of reactivity include:

Hydrogen Abstraction: It can abstract a hydrogen atom from another molecule (e.g., a silane) to regenerate the thiol and propagate a radical chain.

Addition to Unsaturated Bonds: It can add across carbon-carbon double or triple bonds, a key step in thiol-ene and thiol-yne reactions.

Dimerization: In the absence of other substrates, two thiyl radicals can combine to form a disulfide, (t-Bu)₃SiS-SSi(t-Bu)₃.

The bulky tri-tert-butylsilyl group provides steric shielding to the sulfur radical, which can influence its reactivity and selectivity compared to less hindered thiyl radicals.

This compound is an effective polarity-reversal catalyst . This type of catalysis addresses radical chain reactions that are slow due to unfavorable polar effects between the radical and the substrate. For instance, the direct abstraction of a hydrogen atom from an electron-rich silane (B1218182) by a nucleophilic (electron-rich) alkyl radical is a slow process.

The thiol catalyst circumvents this mismatched polarity. The catalytic cycle proceeds as follows:

A nucleophilic alkyl radical (R'•), which would react slowly with the silane, is rapidly trapped by the thiol via HAT, forming the alkane (R'H). This step is fast because the thiol is an excellent hydrogen atom donor.

This generates the electrophilic tri-tert-butylsilylthiyl radical, (t-Bu)₃SiS•.

The thiyl radical, being electrophilic, readily abstracts a hydrogen atom from the electron-rich silane (e.g., triethylsilane), regenerating the thiol catalyst and forming the silyl (B83357) radical (R₃Si•).

The silyl radical continues the primary radical chain (e.g., by adding to an alkene).

| Step | Reaction | Role of Thiol |

| 1 | R'• + (t-Bu)₃SiSH → R'H + (t-Bu)₃SiS• | H-atom donor to alkyl radical |

| 2 | (t-Bu)₃SiS• + R₃SiH → (t-Bu)₃SiSH + R₃Si• | H-atom abstractor from silane |

| Net | R'• + R₃SiH → R'H + R₃Si• | Catalyst |

Radical reactions often proceed through planar or rapidly inverting sp²-hybridized intermediates, which can lead to a loss of stereochemical information. In reactions involving this compound as a HAT reagent, the stereochemistry of the final product is often determined at the hydrogen delivery step.

When a prochiral carbon-centered radical is quenched by hydrogen atom transfer from this compound, a racemic or diastereomeric mixture is typically formed. The planar nature of the radical allows the thiol to deliver the hydrogen atom to either face with nearly equal probability.

However, it is possible to achieve stereocontrol. Studies using chiral thiols as polarity-reversal catalysts in the hydrosilylation of alkenes have demonstrated that the hydrogen atom transfer step can be rendered enantioselective. This indicates that the transition state for hydrogen delivery from the thiol to the carbon radical is structured enough for the chirality of the thiol to influence the facial selectivity of the hydrogen transfer, resulting in an enantiomeric excess in the final product. While not specific to this compound itself, this principle highlights that the stereochemical outcome is dictated by the final HAT quenching step.

Hydrogen Atom Transfer (HAT) Pathways

Nucleophilic and Electrophilic Reactivity of the Si-S Moiety

The silicon-sulfur moiety in this compound possesses both nucleophilic and electrophilic character, although its reactivity is heavily modulated by the extreme steric hindrance of the tri-tert-butylsilyl group.

Nucleophilic Reactivity: The sulfur atom in this compound has lone pairs of electrons, making it a potential nucleophile. However, its nucleophilicity is weak due to steric hindrance and the moderate acidity of the S-H bond. The reactivity is dramatically enhanced upon deprotonation to form the corresponding tri-tert-butylsilanethiolate anion, [(t-Bu)₃SiS]⁻. This thiolate is a soft, potent nucleophile. Its utility has been demonstrated in inorganic synthesis, where it serves as a ligand for soft metal ions. For example, analogous trialkoxysilanethiolates react with cobalt(II) salts to form cobalt(II) and cobalt(III) thiolate complexes, showcasing the ability of the thiolate to act as a nucleophilic ligand and coordinate to metal centers.

Electrophilic Reactivity: The silicon atom in the Si-S bond is a potential electrophilic center. Nucleophilic attack at the silicon atom would lead to the cleavage of the Si-S bond.

Reaction: Putative Nucleophilic Attack at Silicon (t-Bu)₃Si-SH + Nu⁻ → (t-Bu)₃Si-Nu + SH⁻

However, this pathway is severely hindered by the three bulky tert-butyl groups surrounding the silicon atom. Therefore, direct SN2-type substitution at the silicon center is expected to be extremely slow or nonexistent under normal conditions. Cleavage of Si-S bonds is more readily achieved in less sterically congested silanethiols or under forcing conditions.

The sulfur atom can also react with strong electrophiles. For instance, oxidation of the thiol can lead to the formation of disulfides or higher oxidation state sulfur species, although specific studies on the controlled oxidation of this compound are not widely reported.

Influence of Tri-tert-butyl Steric Bulk on Reaction Kinetics and Thermodynamics

The tri-tert-butylsilyl group is one of the most sterically demanding substituents in organic chemistry. This immense steric bulk has profound consequences on both the kinetics and thermodynamics of reactions involving this compound.

Reactions involving nucleophilic attack by the sulfur atom are significantly slowed down due to steric hindrance. The bulky tert-butyl groups shield the sulfur atom, impeding the approach of electrophiles. This steric impediment leads to a higher activation energy and, consequently, a lower reaction rate. Such reactions are often under kinetic control, where the product distribution is determined by the relative rates of competing reaction pathways. wikipedia.orgmasterorganicchemistry.comreddit.comlibretexts.org

Thermodynamically, the steric strain introduced by the tri-tert-butylsilyl group can influence the position of chemical equilibria. In reactions where the steric congestion is relieved in the product, the equilibrium may be shifted further towards the product side. Conversely, if a reaction leads to a more sterically crowded product, the equilibrium will be less favorable.

The steric bulk of the tri-tert-butylsilyl group heavily influences the geometry of the transition state in reactions involving this compound. For a reaction to occur, the reacting centers must approach each other in a specific orientation. The voluminous tert-butyl groups can force the transition state to adopt a more distorted and higher-energy geometry than would be observed for a less hindered thiol.

Computational studies on sterically crowded molecules have shown that significant geometric distortions, such as bond angle elongation and torsional angle deviation from ideal values, are common to alleviate steric strain. In the transition state of a reaction with this compound, similar distortions are expected. For instance, in a nucleophilic substitution reaction at an electrophilic carbon, the typical backside attack trajectory might be altered or hindered, potentially leading to alternative reaction pathways or a complete lack of reactivity. Predicting reaction selectivity often requires computational analysis of these complex transition state ensembles. nih.gov

The steric hindrance of the tri-tert-butylsilyl group can be a powerful tool for controlling the regioselectivity and stereoselectivity of reactions.

Regioselectivity: In reactions with substrates possessing multiple reactive sites, the bulky silyl group can direct the reaction to the most sterically accessible position. For example, in the conjugate addition to an unsymmetrical α,β-unsaturated ketone, the thiol is likely to add to the less hindered β-carbon. This preference for the less sterically encumbered pathway is a hallmark of reactions under kinetic control. masterorganicchemistry.com

Stereoselectivity: The tri-tert-butylsilyl group can also induce high levels of stereoselectivity. In reactions that generate new stereocenters, the bulky group can effectively block one face of the reacting molecule, forcing the incoming reagent to approach from the opposite, less hindered face. This can lead to the preferential formation of one diastereomer over another. For instance, in the addition to a chiral carbonyl compound, the silyl group can enhance the facial selectivity dictated by the existing stereocenter. This principle is exploited in asymmetric synthesis, where bulky groups are used to control the stereochemical outcome of reactions. nih.govscielo.br

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| α,β-Unsaturated Ketone |

| β-Thio-ketone |

| Aldehyde |

| Thioacetal |

| Acyl Chloride |

| Thioester |

| Ester |

| Tri-tert-butylfluorosilane |

Coordination Chemistry of Tri Tert Butylsilanethiolate Ligands

Synthesis of Metal-Silanethiolate Complexes

The synthesis of metal complexes incorporating the tri-tert-butylsilanethiolate ligand generally involves metathesis reactions. A common and effective method is the reaction of a metal halide precursor (MXn) with an alkali metal salt of the ligand, typically lithium or sodium tri-tert-butylsilanethiolate. These reactions are often carried out in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The driving force for the reaction is the formation of a stable alkali metal halide salt, which often precipitates from the reaction mixture, facilitating the isolation of the desired metal-silanethiolate complex.

Another synthetic route involves the direct reaction of the neutral tri-tert-butylsilanethiol (HSi(t-Bu)₃) with a metal precursor that has a basic ligand, such as a metal amide or alkyl complex. In this case, the reaction proceeds via protonolysis, with the acidic proton of the thiol group reacting with the basic ligand to liberate a neutral organic molecule and form the metal-thiolate bond. The choice of synthetic strategy depends on the availability of the starting materials and the reactivity of the metal center.

The tri-tert-butylsilanethiolate ligand is monodentate, meaning it binds to a metal center through a single atom—the sulfur atom. Therefore, it is incapable of chelation, which requires a ligand to bind to a single metal center through two or more donor atoms.

However, the sulfur atom of the silanethiolate possesses multiple lone pairs of electrons, allowing it to act as a bridging ligand (μ-ligand), where it simultaneously binds to two or more metal centers. This bridging capability is a prominent feature of its coordination chemistry, leading to the formation of polynuclear clusters. A notable example is the dodecanuclear nickel cluster, [{Ni(μ-Br)(μ-SSitBu₃)}₁₂], where the silanethiolate ligand acts as a bridge between nickel atoms. sathyabama.ac.in Similarly, a pentanuclear nickel sulfide (B99878) cluster, [{Ni(μ-SSitBu₃)}₅(μ₅-S)], also features the tri-tert-butylsilanethiolate ligand in a bridging capacity. sathyabama.ac.in This ability to form stable bridges is fundamental to the construction of complex, polymetallic architectures.

A primary challenge in the chemistry of metal thiolates is the tendency of simple thiolates to form insoluble, polymeric materials through extensive M-S-M bridging. The use of sterically demanding ligands is a key strategy to overcome this issue and isolate discrete, soluble molecular species.

The tri-tert-butylsilanethiolate ligand is exceptionally effective in this role. The large steric profile of the -Si(t-Bu)₃ group provides a "steric umbrella" around the metal-sulfur core. This bulk kinetically hinders the formation of extended polymeric networks by limiting the number of ligands that can approach a given metal center and controlling the manner in which metal-thiolate units can aggregate. sathyabama.ac.in This steric protection allows for the isolation and structural characterization of unique molecular complexes with low coordination numbers and unusual geometries that would otherwise be inaccessible with smaller ligands. The formation of the large, yet molecular, [{Ni(μ-Br)(μ-SSitBu₃)}₁₂] cluster is a direct result of this stabilization, preventing precipitation of an insoluble nickel thiolate bromide polymer. sathyabama.ac.in

Structural Features of Transition Metal Complexes

The immense steric bulk of the tri-tert-butylsilanethiolate ligand is a defining factor in the structural chemistry of its transition metal complexes. It heavily influences the coordination number of the metal, the geometry of the coordination sphere, and the parameters of the bonds within the complex.

X-ray crystallography has been instrumental in elucidating the structures of metal complexes with the tri-tert-butylsilanethiolate ligand. In monometallic systems, the ligand's bulk can enforce low coordination numbers. For instance, in complexes where other ancillary ligands are present, the coordination geometry is a balance between the steric demands of all ligands.

In polymetallic systems, the ligand's influence is clearly demonstrated. The structure of [{Ni(μ-SSitBu₃)}₅(μ₅-S)] reveals a core of five nickel atoms surrounding a central sulfide ion, with five bridging tri-tert-butylsilanethiolate ligands capping the structure. sathyabama.ac.in Similarly, the [{Ni(μ-Br)(μ-SSitBu₃)}₁₂] complex exhibits a complex cage-like structure held together by bridging bromide and silanethiolate ligands. sathyabama.ac.in

Interactive Table: Selected Bond Lengths in Nickel Tri-tert-butylsilanethiolate Complexes

| Compound | Ni-S Bond Length (Å) | S-Si Bond Length (Å) | Reference |

| [(2-Mepy)₂Ni{SSi(OtBu)₃}₂] (analogue) | 2.2651, 2.2905 | 2.0870, 2.0840 | sathyabama.ac.in |

| [(H₂O)₆(NH₃)₄Ni₆(μ-O)₆{SSi(OtBu)₃}₆] (analogue) | 2.4253 - 2.4730 | 2.066 - 2.0749 | sathyabama.ac.in |

Note: Data for the closely related tri-tert-butoxysilanethiolate ligand is included for comparison, as it shares similar steric and electronic properties.

The primary influence of the bulky tri-tert-butylsilanethiolate ligand is the creation of a sterically crowded coordination environment. This crowding limits the number of ligands that can bind to the metal center, often resulting in complexes with unusually low coordination numbers. For many first-row transition metals that typically favor coordination numbers of four (tetrahedral or square planar) or six (octahedral), this ligand can stabilize complexes with coordination numbers of two or three.

This steric hindrance also directs the geometry of the complex. For example, in a four-coordinate complex, the ligand's bulk may favor a distorted tetrahedral geometry over a square planar one to minimize steric repulsion between the ligands. In polymetallic systems, the bulky groups on the exterior of the cluster provide a hydrocarbon-like sheath, which enhances solubility in nonpolar organic solvents and protects the reactive metal-sulfur core. sathyabama.ac.in

Electronic and Redox Properties within Coordination Spheres

The electronic properties of a metal complex are determined by the interplay between the metal's d-orbitals and the orbitals of the surrounding ligands. The tri-tert-butylsilanethiolate ligand, as a thiolate, is a strong sigma (σ) donor due to the negative charge on the sulfur atom. This strong donation of electron density increases the electron density at the metal center.

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to probe these redox properties. A cyclic voltammogram can reveal the potentials at which a complex undergoes oxidation or reduction and can indicate whether these processes are reversible or irreversible. For a metal complex, redox events can be either metal-centered (changing the oxidation state of the metal) or ligand-centered. Given the simple, non-redox-active nature of the silanethiolate ligand, any observed redox processes in its complexes are expected to be metal-centered. While general principles suggest that the tri-tert-butylsilanethiolate ligand will significantly modulate the redox potentials of metal centers, specific and systematic electrochemical studies on this class of compounds are not widely reported in the surveyed literature.

Ligand Field Effects and Spin States

The tri-tert-butylsilanethiolate ligand, [SSi(tBu)₃]⁻, exerts significant influence on the electronic structure of metal complexes through a combination of electronic and steric effects. As a sulfur-donor ligand, the thiolate group is generally considered a soft base and a weak-field ligand in the context of ligand field theory. This characteristic leads to a relatively small energy separation between the d-orbitals of the metal center (Δ), which has a direct impact on the preferred electron configuration, or spin state, of the complex.

For transition metal ions with d⁴–d⁷ electron configurations, the magnitude of the ligand field splitting energy (Δ) relative to the spin-pairing energy (P) determines whether a high-spin or low-spin state is adopted. Given that the tri-tert-butylsilanethiolate ligand induces a small Δ, the energy cost of pairing electrons in lower-energy d-orbitals is often greater than the energy required to promote them to higher-energy d-orbitals. Consequently, complexes featuring this ligand are predisposed to adopt high-spin configurations, maximizing the number of unpaired electrons.

Furthermore, the profound steric hindrance imposed by the three bulky tert-butyl groups on the silicon atom plays a crucial role in dictating the coordination geometry of the resulting metal complexes. The ligand's large cone angle typically prevents the formation of high-coordination number complexes, such as octahedral geometries, favoring instead lower-coordination environments like tetrahedral or trigonal planar. These lower-coordination geometries inherently exhibit smaller d-orbital splitting compared to their octahedral counterparts. For instance, the ligand field splitting in a tetrahedral geometry (Δt) is approximately 4/9 that of an octahedral geometry (Δo). This sterically enforced reduction in ligand field splitting further solidifies the preference for high-spin states.

An illustrative example can be found in studies of cobalt(II) complexes with the closely related tri-tert-butoxysilanethiolate ligand. In these systems, the Co(II) center (a d⁷ ion) is typically found in a tetrahedral N₂S₂ coordination environment. Electron Paramagnetic Resonance (EPR) spectroscopy of these complexes at low temperatures reveals broad signals characteristic of a high-spin S=3/2 system. This finding is consistent with the weak-field nature of the thiolate donor and the tetrahedral geometry, which together ensure that the ligand field splitting energy is insufficient to induce spin pairing.

| Property | Observation |

| Ligand Type | Weak-field (S-donor) |

| Steric Profile | High (Bulky tert-butyl groups) |

| Favored Geometry | Low-coordination (e.g., Tetrahedral) |

| Ligand Field Splitting (Δ) | Small |

| Predicted Spin State | High-spin |

Electron Transfer Processes

The involvement of metal-thiolate complexes in electron transfer reactions is a cornerstone of bioinorganic chemistry. The sulfur atom in the thiolate ligand can be "redox-active," meaning it can participate directly in redox processes, making the ligand "non-innocent." In such cases, the oxidation state of the ligand itself can change, and it is not always straightforward to assign formal oxidation states to the metal and the ligand based on spectroscopic data alone.

While the tri-tert-butylsilanethiolate ligand possesses a sulfur donor atom capable of mediating electron transfer, detailed electrochemical studies specifically documenting electron transfer processes in its transition metal complexes are not extensively reported in the literature. However, general principles applicable to bulky thiolate ligands can be considered. The electron-donating nature of the tri-tert-butylsilyl group [–Si(tBu)₃] would be expected to increase the electron density on the sulfur atom compared to simpler alkylthiolates. This increased electron density could, in turn, make the coordinated metal center more easily oxidized (i.e., have a lower reduction potential).

In many metal-thiolate systems, redox events are centered on the ligand rather than the metal. For instance, two thiolate ligands can be oxidized to form a disulfide bond, a process that is fundamental in biological systems. The steric bulk of the tri-tert-butylsilanethiolate ligand would likely hinder such bimolecular reactions, potentially stabilizing the complex against oxidative degradation or intermolecular disulfide formation. This steric protection could favor intramolecular electron transfer processes or stabilize metal centers in unusual oxidation states. The study of redox non-innocent ligands is an active area of research, and further investigation is required to fully characterize the electron transfer properties of complexes derived from tri-tert-butylsilanethiolate.

Advanced Characterization Techniques in Research

X-ray Crystallography for Solid-State Structure Determination

Intermolecular Interactions and Packing Effects

The sterically hindered nature of Tri-tert-butylsilanethiol significantly influences its intermolecular interactions and solid-state packing. X-ray crystallography studies have revealed that in the solid state, molecules of this compound associate through S-H···S hydrogen bonds to form dimeric structures. The distance between the sulfur atoms in these dimers is approximately 3.86 Å. This hydrogen bonding is a key factor in the crystal packing of the compound.

| Parameter | Value |

| S···S distance in dimer | 3.86 Å |

| Si-S bond length | 2.174(2) Å |

| C-Si-C bond angle | 102.5(2)° |

| Si-S-H bond angle | 96.9(8)° |

Electrochemical Methods for Redox Behavior Analysis

Electrochemical techniques are powerful tools for investigating the redox properties of thiol compounds. These methods can provide insights into the chemical reactivity of species immobilized on an electrode surface. The electrochemical oxidation of thiols to disulfides is a fundamental reaction in various fields, including protein chemistry. The electrochemical behavior of self-assembled monolayers of organothiols on gold electrodes has been a subject of extensive research, as these monolayers can be used to modify electrode surfaces and control electron transfer reactions.

Cyclic Voltammetry and Chronoamperometry

Cyclic voltammetry is a widely used electrochemical technique to probe the chemical reactivity of thiol-derivatized surfaces. In a typical cyclic voltammetry experiment, the potential is scanned linearly from an initial value to a final value, and then the scan is reversed. This allows for the study of electron transfer processes and the stability of the species involved. For instance, the electrochemical behavior of 11-mercaptoundecanoic acid self-assembled monolayers on gold electrodes has been shown to be highly dependent on the pH of the electrolyte solution.

Theoretical and Computational Studies

Quantum Chemical Calculations for Reaction Pathways and Mechanisms

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. These calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. This allows for a comprehensive understanding of reaction pathways.

A key aspect of understanding reaction mechanisms is the characterization of transition states and the determination of activation energy barriers. beilstein-journals.org The transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state, known as the energy barrier, determines the rate of the reaction.

For a molecule like Tri-tert-butylsilanethiol, computational methods can be used to model various reactions, such as its deprotonation, oxidation, or ligation to metal centers. By locating the transition state structure for a given reaction, chemists can calculate the associated energy barrier. A high energy barrier would suggest a slow reaction, while a low barrier indicates a more facile process. For instance, in the study of related silanethiols, computational approaches have been used to determine the energetic favorability of different protonation sites.

Quantum chemical calculations can also predict the reactivity and selectivity of this compound. By analyzing the distribution of electron density and molecular orbitals, it is possible to identify the most likely sites for nucleophilic or electrophilic attack. For example, the sulfur atom, with its lone pairs of electrons, is expected to be a primary site for electrophilic attack and coordination to metals.

Furthermore, when a reaction can lead to multiple products, computational methods can be used to calculate the energy barriers for each possible pathway. The pathway with the lowest energy barrier is generally the most favored, allowing for the prediction of the major product. This is particularly useful in understanding the regioselectivity and stereoselectivity of reactions involving the bulky tri-tert-butylsilyl group.

Density Functional Theory (DFT) Analyses of Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for relatively large molecules like this compound.

A DFT study on the closely related tri-tert-butoxysilanethiol provides valuable insights into the electronic structure and bonding that can be extrapolated to this compound. researchgate.net In this study, geometry optimization was performed at the B3LYP/6-31+G(d) level of theory. The analysis of the Si-S bond is of particular interest. Protonation on the sulfur atom was found to cause an elongation of the Si-S bond, while protonation on an oxygen atom (in the butoxy group) led to a shortening of this bond. researchgate.net

This behavior was analyzed using the Natural Bond Orbital (NBO) method. researchgate.net NBO analysis provides a picture of the localized bonds and lone pairs within a molecule. The study revealed significant electronic delocalizations due to anomeric effects, specifically the interaction of sulfur and oxygen lone pairs with the antibonding Si-O orbitals. researchgate.net These interactions influence the Si-S and Si-O bond lengths. For this compound, a similar NBO analysis would be expected to reveal hyperconjugative interactions between the C-H and C-C bonds of the tert-butyl groups and the silicon-sulfur bond framework.

Below is a table summarizing the calculated changes in Si-S bond length upon protonation in tri-tert-butoxysilanethiol, which serves as a model for the behavior expected in this compound.

| Species | Protonation Site | Change in Si-S Bond Length |

| (tBuO)3SiSH | - | Reference |

| (tBuO)3SiSH2+ | Sulfur | Elongation |

| (tBuO+H)(tBuO)2SiSH | Oxygen | Shortening |

Data based on the analogous compound tri-tert-butoxysilanethiol as described in the literature. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and flexibility of molecules.

For this compound, the three bulky tert-butyl groups attached to the silicon atom impose significant steric constraints. This steric hindrance is expected to limit the conformational freedom of the molecule. MD simulations can be employed to explore the accessible conformations of this compound in different environments, such as in the gas phase or in various solvents.

The simulations would likely show that the rotation around the Si-C bonds is restricted, and the molecule adopts a limited set of low-energy conformations. By analyzing the trajectory of the simulation, it is possible to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the shape of the molecule influences its reactivity and interactions with other molecules. The results from such simulations can provide a dynamic picture of the molecule that complements the static information obtained from quantum chemical calculations.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Sterically Hindered Silanethiols

The synthesis of Tri-tert-butylsilanethiol represents a significant synthetic challenge due to the steric bulk of the tri-tert-butylsilyl group. Overcoming this hurdle will require the development of innovative synthetic methodologies.

Key Research Objectives:

Exploration of Novel Thiolating Reagents: Traditional methods of introducing a thiol group may be ineffective. Research could focus on developing smaller, more reactive sulfur-transfer reagents or employing unconventional reaction conditions, such as high-pressure or microwave-assisted synthesis, to facilitate the reaction.

Alternative Precursor Design: Instead of direct thiolation of a tri-tert-butylsilane derivative, strategies might involve the assembly of the molecule from smaller, functionalized silicon precursors. This could involve the use of silyl (B83357) anions or other reactive silicon intermediates.

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to model reaction pathways and predict the feasibility of different synthetic routes, thereby guiding experimental efforts and saving valuable laboratory time and resources.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Direct Thiolation | Simplicity of the reaction | Severe steric hindrance, low reactivity |

| Silyl Anion Intermediates | Increased nucleophilicity of silicon | Stability and handling of reactive intermediates |

| Assembly from Precursors | Bypassing sterically hindered steps | Multi-step synthesis, potential for low overall yield |

Exploration of New Catalytic Applications Beyond Current Paradigms

The unique steric environment around the silicon-sulfur bond in this compound could lead to novel catalytic activities. The bulky tert-butyl groups could create a specific pocket around the active site, influencing substrate selectivity and reaction pathways.

Potential Catalytic Roles:

Ligand in Homogeneous Catalysis: The thiol group can coordinate to metal centers, and the bulky silyl group could stabilize low-coordinate metal complexes or enforce specific geometries, leading to unique catalytic selectivities in reactions such as cross-coupling, hydrogenation, or hydroformylation.

Organocatalysis: The acidic nature of the S-H bond, influenced by the electron-donating or withdrawing properties of the silyl group, could be exploited in organocatalytic transformations.

Surface Modification of Heterogeneous Catalysts: The thiol group can anchor the molecule to the surface of metal nanoparticle catalysts. The bulky tri-tert-butylsilyl group would then act as a surface modifier, creating well-defined active sites and preventing catalyst aggregation.

Role as Precursors for Advanced Materials with Tailored Properties

The distinct structure of this compound makes it a promising building block for the synthesis of advanced materials with precisely controlled properties.

Potential Material Applications:

Self-Assembled Monolayers (SAMs): The thiol group provides a strong anchoring point to gold and other noble metal surfaces. The bulky tri-tert-butylsilyl groups would lead to the formation of highly ordered and robust SAMs with a well-defined thickness and surface energy. These could find applications in nanoelectronics, sensing, and corrosion protection.

Silicon-Containing Polymers: Incorporation of the this compound unit into polymers could impart unique thermal, mechanical, and optical properties. The bulky side groups would likely increase the polymer's glass transition temperature and solubility.

Hybrid Organic-Inorganic Materials: The compound could serve as a molecular linker in the synthesis of hybrid materials, such as metal-organic frameworks (MOFs) or functionalized silica nanoparticles, creating materials with tailored porosity and surface chemistry.

A table summarizing the potential impact of the tri-tert-butylsilyl group on material properties is provided below:

| Material Type | Property Influenced by Tri-tert-butylsilyl Group | Potential Application |

| Self-Assembled Monolayers | Increased order, thermal stability, and surface hydrophobicity | Molecular electronics, anti-fouling coatings |

| Silicon-Containing Polymers | Higher glass transition temperature, enhanced solubility | High-performance plastics, membranes |

| Hybrid Materials | Controlled porosity, modified surface chemistry | Catalysis, gas storage, drug delivery |

Interdisciplinary Research Interfaces with Materials Science and Supramolecular Chemistry

The study of this compound is inherently interdisciplinary, bridging the gap between fundamental organic and inorganic chemistry and the applied fields of materials science and supramolecular chemistry.

Key Interdisciplinary Research Areas:

Supramolecular Assembly: The bulky, well-defined shape of the molecule could be exploited in the design of complex supramolecular architectures through non-covalent interactions. This could lead to the development of molecular machines, sensors, and smart materials.

Nanoparticle Functionalization: The thiol group allows for the functionalization of a wide range of nanoparticles. The tri-tert-butylsilyl "shell" would provide steric stabilization and control inter-particle interactions, enabling the creation of novel nanocomposites.

Interface Engineering: By forming well-defined interfaces between different materials (e.g., metal-semiconductor or organic-inorganic), this compound could be used to control charge transport and other interfacial phenomena, with potential applications in electronic and optoelectronic devices.

Q & A

Q. Why do catalytic yields vary when using this compound as a ligand?

- Methodological Answer : Trace moisture or oxygen may deactivate metal catalysts. Rigorous drying of solvents (e.g., over molecular sieves) and substrates is essential. Replicate reactions under inert conditions and characterize metal-ligand ratios via inductively coupled plasma mass spectrometry (ICP-MS) .

Methodological Best Practices

- Data Presentation : Include raw NMR spectra and crystallographic CIF files in supplementary information. Tabulate kinetic data (e.g., rate constants, activation energies) for clarity .

- Safety Protocols : Follow guidelines in Prudent Practices in the Laboratory (National Academies Press) for handling hazardous thiols. Document risk assessments and emergency procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.